8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
Description
8-((Dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a dimethylaminomethyl group at position 8, a 2-fluorophenoxy group at position 3, and a hydroxyl group at position 5. The compound’s structure combines electron-withdrawing (2-fluorophenoxy) and electron-donating (dimethylaminomethyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-20(2)9-12-14(21)8-7-11-17(22)16(10-23-18(11)12)24-15-6-4-3-5-13(15)19/h3-8,10,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYCKKHXUMQANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one , a derivative of coumarin, has garnered interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves a Mannich reaction , where dimethylamine and formaldehyde react with a flavonoid precursor to yield the desired product. The process includes purification steps such as thin-layer chromatography to isolate the final compound .
Antimicrobial Activity
Research indicates that 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one exhibits significant antimicrobial properties.
- Mechanism of Action : The compound demonstrates bactericidal effects against various Gram-positive and Gram-negative bacteria. It inhibits protein synthesis and disrupts nucleic acid and peptidoglycan production, contributing to its antimicrobial efficacy .
- Minimum Inhibitory Concentration (MIC) : The MIC values for different bacterial strains have been reported, showcasing its potency:
Antitumor Activity
The compound has also been investigated for its antitumor properties.
- Cell Lines Tested : Studies have shown that it displays antiproliferative effects on various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The antitumor mechanism may involve the induction of apoptosis and inhibition of cell cycle progression, although specific pathways remain to be fully elucidated .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent patterns at positions 2, 3, and 7 of the chromenone core. Below is a detailed comparison based on substituent effects, synthesis yields, and physicochemical properties:
Spectroscopic and Crystallographic Trends
- IR/NMR: The 7-hydroxy group in the target compound and analogs (e.g., 5a–5d) generates characteristic O–H stretching (~3200 cm⁻¹) and phenolic proton signals (δ 10–12 ppm in ¹H NMR) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] = 326.1 for 5a) align with calculated masses, confirming structural integrity .
- Crystallography : Related compounds (e.g., ) were refined using SHELXL, indicating methodological consistency in structural validation .
Functional Group Impact on Activity
- 2-Fluorophenoxy vs. Methoxyphenyl: The fluorine atom’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to methoxy groups .
- Hydroxy vs. Methoxy at Position 7 : The hydroxy group’s hydrogen-bonding capacity could improve target engagement but may reduce metabolic stability relative to methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
